An In-depth Technical Guide to 2-Chloro-7-ethylquinoline-3-carboxaldehyde (CAS No. 169126-00-5)
An In-depth Technical Guide to 2-Chloro-7-ethylquinoline-3-carboxaldehyde (CAS No. 169126-00-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-Chloro-7-ethylquinoline-3-carboxaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic protocols, spectroscopic data from closely related analogues, and the well-documented biological activities of the quinoline scaffold, this document serves as a technical resource for professionals engaged in the exploration and utilization of novel chemical entities.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[1] The compound 2-Chloro-7-ethylquinoline-3-carboxaldehyde (CAS No. 169126-00-5) belongs to this important class of molecules and serves as a versatile synthetic intermediate for the generation of diverse compound libraries with potential therapeutic applications.[2] The presence of a reactive chlorine atom at the 2-position and a carboxaldehyde group at the 3-position provides two orthogonal handles for chemical modification, allowing for the exploration of a wide chemical space.
Physicochemical Properties
While specific experimental data for 2-Chloro-7-ethylquinoline-3-carboxaldehyde is not extensively reported in publicly available literature, the properties can be reliably predicted based on data from its close structural analogues.
| Property | Value | Source/Comment |
| CAS Number | 169126-00-5 | |
| Molecular Formula | C₁₂H₁₀ClNO | |
| Molecular Weight | 219.67 g/mol | |
| Appearance | Expected to be a solid, likely pale yellow to white crystals. | Based on analogues like 2-chloro-7-methylquinoline-3-carbaldehyde.[3] |
| Melting Point | Not available. For the related 2-chloro-7-methylquinoline-3-carbaldehyde, a melting point is not explicitly stated, but it is described as a white product after recrystallization.[3] For 2-chloro-3-quinolinecarboxaldehyde, a melting point of 149-150 °C is reported. | |
| Boiling Point | Predicted: 360.3 ± 37.0 °C | |
| Density | Predicted: 1.268 ± 0.06 g/cm³ | |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and DMF. Sparingly soluble in alcohols and likely insoluble in water. | Based on general solubility of similar organic compounds. |
Synthesis and Purification
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[2] This reaction involves the formylation of an appropriate N-arylacetamide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Scheme
Caption: Synthetic pathway for 2-Chloro-7-ethylquinoline-3-carboxaldehyde.
Experimental Protocol: Synthesis of 2-Chloro-7-ethylquinoline-3-carboxaldehyde
This protocol is adapted from the synthesis of the analogous 2-chloro-7-methylquinoline-3-carbaldehyde.[3]
Step 1: Preparation of N-(4-ethylphenyl)acetamide
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To a solution of 4-ethylaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane), slowly add acetic anhydride (1.1 eq) at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice-water to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-ethylphenyl)acetamide. The product is often of sufficient purity for the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization
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In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~7 eq) to N,N-dimethylformamide (DMF, ~3 eq) at 0 °C with constant stirring.
-
To this pre-formed Vilsmeier reagent, add N-(4-ethylphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-6 hours.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry.
Purification
The crude 2-Chloro-7-ethylquinoline-3-carboxaldehyde can be purified by recrystallization . A common solvent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[3]
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Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Gradually add petroleum ether until turbidity is observed.
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Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Spectroscopic Characterization (Anticipated Data)
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¹H NMR (CDCl₃, 400 MHz):
-
A singlet for the aldehydic proton (CHO) is expected around δ 10.5 ppm.
-
A singlet for the proton at the 4-position of the quinoline ring should appear downfield, likely around δ 8.8 ppm.
-
The aromatic protons on the benzene ring will appear in the region of δ 7.5-8.2 ppm. The ethyl group protons will present as a quartet (CH₂) around δ 2.8 ppm and a triplet (CH₃) around δ 1.3 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
The aldehydic carbon (CHO) is expected around δ 190 ppm.
-
The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm).
-
The carbons of the ethyl group will appear upfield.
-
-
Infrared (IR) Spectroscopy (KBr):
-
A strong absorption band for the carbonyl group (C=O) of the aldehyde is expected around 1690-1710 cm⁻¹.
-
Bands corresponding to C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1500-1600 cm⁻¹ region.
-
C-Cl stretching vibrations will likely appear in the fingerprint region below 800 cm⁻¹.
-
-
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) should be observed at m/z 219, with a characteristic M+2 peak at m/z 221 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.
-
Biological Activities and Potential Applications in Drug Discovery
The 2-chloroquinoline-3-carbaldehyde scaffold is a cornerstone for the development of various therapeutic agents.[1] While specific biological data for the 7-ethyl derivative is limited, the extensive research on related compounds provides a strong rationale for its potential in drug discovery.
Anticancer Potential
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action, including:[4]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Disruption of Cell Migration: Inhibiting the spread of cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells.
The 2-chloro-3-formyl quinoline core can be elaborated to synthesize Schiff's bases and other derivatives that have shown significant in vitro anticancer activity against various cell lines.[4]
Antimicrobial Activity
Quinolone antibiotics are a well-established class of antibacterial agents. The quinoline scaffold is also found in compounds with antifungal and antiprotozoal activity.[1] Derivatives of 2-chloroquinoline-3-carbaldehyde have been shown to exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]
Anti-inflammatory Properties
The quinoline nucleus is present in several compounds with anti-inflammatory effects.[4] This suggests that derivatives of 2-Chloro-7-ethylquinoline-3-carboxaldehyde could be explored for their potential to modulate inflammatory pathways.
Mechanism of Action: A General Perspective
The diverse biological activities of quinoline derivatives stem from their ability to interact with various biological targets. A common mechanism of action for many quinoline-based anticancer agents is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Caption: Proposed mechanism of action for quinoline-based topoisomerase inhibitors.
Safety and Handling
As with any chlorinated organic compound, 2-Chloro-7-ethylquinoline-3-carboxaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Chloro-7-ethylquinoline-3-carboxaldehyde is a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Its versatile chemistry, coupled with the proven biological significance of the quinoline scaffold, makes it a compound of high interest for researchers in medicinal chemistry and drug development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for further research and innovation in this exciting field.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[1]
-
Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.[4]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.[2]
-
2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.[3]
-
2-Chlorobenzo[h]quinoline-3-carbaldehyde. ResearchGate.[6]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry.[7]
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde. Sigma-Aldrich.
-
Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate.[5]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
